N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide
Description
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)9-10-24-18-11-14(7-8-20-18)13-21-19(23)17-12-15-5-3-4-6-16(15)25-17/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVRDDLYSIRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)CNC(=O)C2CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a suitable nucleophile.
Dimethylaminoethoxy Side Chain Addition: The dimethylaminoethoxy side chain is attached through an etherification reaction, where the hydroxyl group of the pyridine derivative reacts with dimethylaminoethanol in the presence of a strong base.
Final Coupling: The final step involves coupling the benzofuran core with the pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halogens.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols, polar solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted pyridine derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dimethylaminoethoxy side chain and the benzofuran core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide: Unique due to its specific combination of functional groups and structural features.
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
This compound is unique due to its specific combination of a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
